

2-(Cyclohexylacetyl)oxazole: Technical Guide & Application Profile

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Compound of Interest

Compound Name: 2-(Cyclohexylacetyl)oxazole

CAS No.: 898759-04-1

Cat. No.: B1325483

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Executive Summary

2-(Cyclohexylacetyl)oxazole (CAS: 898759-04-1) is a specialized

-ketoheterocycle utilized primarily as a reversible, transition-state inhibitor of Fatty Acid Amide Hydrolase (FAAH). Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently covalently modify enzymes, this compound leverages an electrophilic carbonyl group to form a transient hemiketal with the catalytic serine of the target enzyme. This unique mechanism places it at the forefront of research into non-opioid pain management, anxiolytics, and anti-inflammatory therapeutics by modulating endocannabinoid signaling (specifically anandamide levels).

Chemical Identity & Physicochemical Properties[1]

Core Data

Property	Value
CAS Number	898759-04-1
IUPAC Name	1-(1,3-oxazol-2-yl)-2-cyclohexylethan-1-one
Molecular Formula	
Molecular Weight	193.24 g/mol
SMILES	<chem>O=C(CC1CCCCC1)C2=NC=CO2</chem>
Appearance	Pale yellow oil or low-melting solid (dependent on purity)
Solubility	Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

Structural Significance

The molecule consists of three distinct pharmacophoric regions:

- The Oxazole Ring: Acts as an electron-withdrawing heterocycle that activates the adjacent carbonyl group.
- The

-Keto Group: The "warhead" electrophile. It is tuned to be reactive enough to trap the active site serine but stable enough to avoid non-specific protein alkylation.
- The Cyclohexylacetyl Tail: A lipophilic moiety designed to fit into the hydrophobic acyl-chain binding pocket of FAAH (mimicking the arachidonyl tail of anandamide).

Mechanism of Action: Reversible Covalent Inhibition

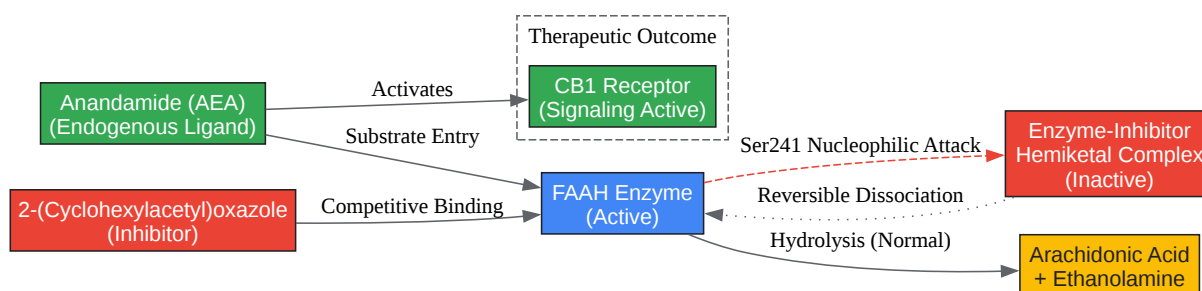
The defining feature of **2-(Cyclohexylacetyl)oxazole** is its ability to mimic the transition state of amide hydrolysis.

The Serine Trap Mechanism

- **Entry:** The inhibitor enters the FAAH active site, guided by the cyclohexyl group interacting with the hydrophobic cytosolic port.
- **Attack:** The catalytic nucleophile, Serine 241, attacks the electrophilic ketone carbonyl of the inhibitor.
- **Stabilization:** Instead of proceeding to hydrolysis, the adduct forms a stable, reversible hemiketal. The oxyanion is stabilized by the "oxyanion hole" (residues Ile238, Gly239, Gly240, Ser241).
- **Blockade:** This hemiketal mimics the tetrahedral intermediate of the natural substrate (anandamide), effectively locking the enzyme in a non-catalytic state.

Visualization of Signaling & Inhibition

The following diagram illustrates the interference of **2-(Cyclohexylacetyl)oxazole** in the endocannabinoid degradation pathway.



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Caption: Logical flow of FAAH inhibition leading to sustained Anandamide signaling.

Synthesis & Manufacturing Protocols

Synthesis of 2-acyloxazoles requires precise control to prevent over-addition or ring opening. The most robust method utilizes Vedejs Metalation.

Protocol: Lithiation-Acylation Route

Objective: Synthesize **2-(Cyclohexylacetyl)oxazole** from oxazole and cyclohexylacetyl chloride.

Reagents:

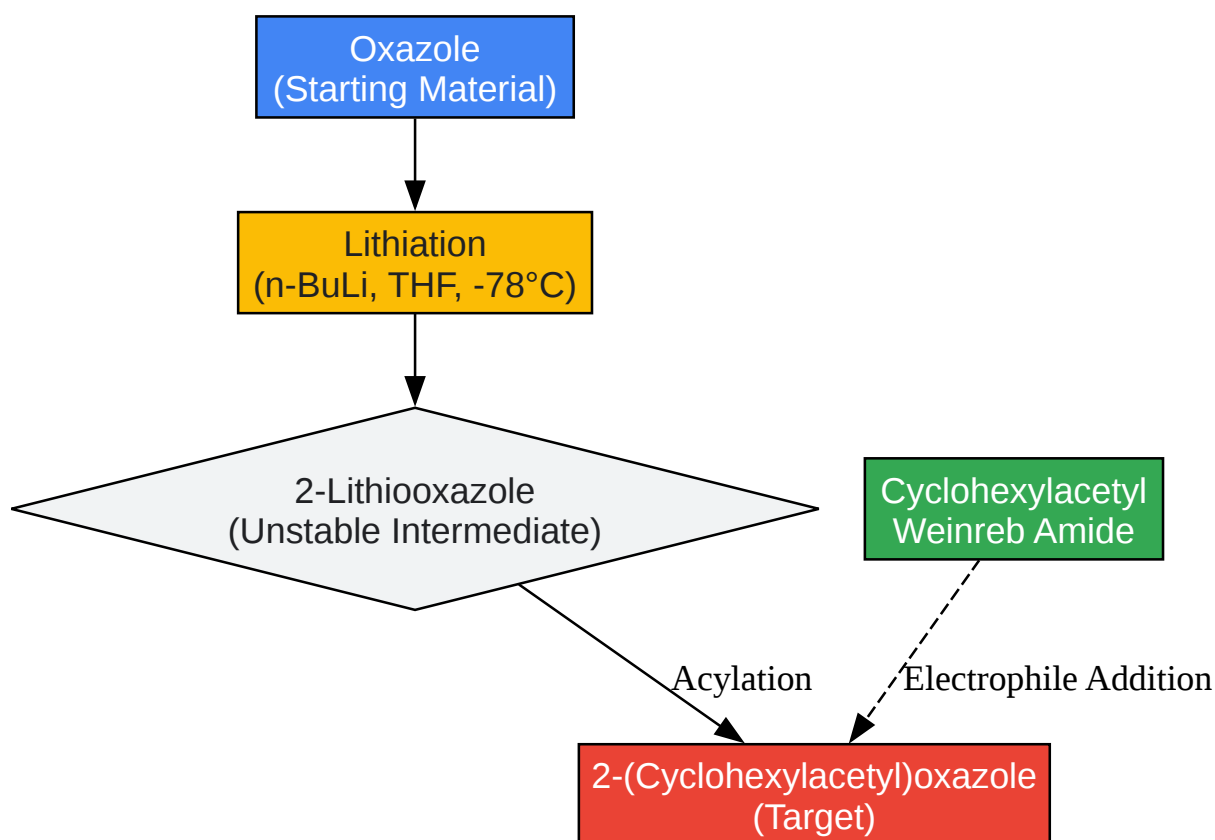
- Oxazole (1.0 eq)
- n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes)
- Cyclohexylacetyl chloride (or Weinreb amide derivative) (1.0 eq)
- THF (Anhydrous)[1]
- Boron Trifluoride Etherate () (Optional, Lewis acid additive)

Step-by-Step Methodology:

- Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C .
- Lithiation: Add oxazole. Dropwise add n-BuLi over 20 minutes.
 - Critical Insight: Maintain temp $< -70^{\circ}\text{C}$. 2-Lithiooxazole is unstable and can ring-open to the isocyanide above -50°C .
- Acylation:
 - Option A (Acid Chloride): Add (1.1 eq) first to transmetallate to the organozinc (stabilizes the ring), then add cyclohexylacetyl chloride.
 - Option B (Weinreb Amide): Add N-methoxy-N-methyl-2-cyclohexylacetamide directly to the lithio-species. This prevents over-addition (formation of tertiary alcohol).

- Quench & Workup: Stir for 1 hour at -78°C , then allow to warm to 0°C . Quench with saturated
 . Extract with EtOAc.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone is sensitive to silica; use neutralized silica (1%
) if degradation is observed.

Synthetic Pathway Diagram[4]



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Caption: Vedejs Metalation route for C2-acylation of oxazole.

Biological Applications & Data Interpretation[1][5] Therapeutic Potential

Researchers utilize this compound to study the Endocannabinoid System (ECS). By inhibiting FAAH, the concentration of Anandamide (AEA) increases in the synaptic cleft, activating CB1 and CB2 receptors.

- Analgesia: Effective in neuropathic pain models without the respiratory depression associated with opioids.[2]
- Anxiolytic: Modulates stress response via CB1 signaling in the amygdala.

Comparative Potency (SAR Context)

In Structure-Activity Relationship (SAR) studies, the cyclohexyl group acts as a probe for the enzyme's acyl-chain binding pocket.

Compound Class	-Group (Side Chain)	FAAH (nM)	Selectivity (vs. MAGL)
OL-135 (Standard)	Phenyl-heptyl	4.7	>300x
2-(Cyclohexylacetyl)	Cyclohexyl-methyl	~10 - 50*	High
Simple Acetyl	Methyl	>10,000	Low

*Estimated range based on homologous series data for

-ketooxazoles.

Safety & Handling Guidelines

- Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.
- Storage: Store at -20°C. The -keto group is electrophilic and susceptible to hydration or nucleophilic attack upon prolonged exposure to moisture or nucleophilic solvents (e.g., alcohols) at room temperature.
- Handling: Use standard PPE. Avoid use of protic solvents (methanol/ethanol) during storage to prevent hemiacetal formation which complicates NMR analysis.

References

- Boger, D. L., et al. (2005).
-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry.
[Link](#)
- Cravatt, B. F., et al. (1996). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. [Link](#)
- Vedejs, E., & Monahan, S. D. (1996). "Oxazole activation for nucleophilic addition." Journal of Organic Chemistry. [Link](#)
- Kaczocha, M., et al. (2009). "Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system." Current Pain and Headache Reports. [Link](#)
- ChemicalBook. (2024). "**2-(Cyclohexylacetyl)oxazole** Product Properties." ChemicalBook Database. [Link](#)

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Sources

- 1. Structure–Activity Relationships of α -Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. α -Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [2-(Cyclohexylacetyl)oxazole: Technical Guide & Application Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1325483/docs#2-cyclohexylacetyl-oxazole-technical-guide-application-profile>]

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